molecular formula C14H25NO3 B13067287 tert-Butyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate

tert-Butyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate

Cat. No.: B13067287
M. Wt: 255.35 g/mol
InChI Key: ZGFMCHOMAJNMNC-UHFFFAOYSA-N
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Description

tert-Butyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate (CAS 2167415-50-9) is a high-value, Boc-protected spirocyclic building block essential in medicinal chemistry and drug discovery research. This compound features both a rigid spiro[4.5]decane scaffold and a versatile hydroxy group, making it a crucial intermediate for constructing complex molecules. Its primary research application is as a key synthetic precursor for developing Fatty Acid Amide Hydrolase (FAAH) inhibitor compounds . These inhibitors are investigated for their potential to treat a wide range of conditions, including neuropathic pain, chronic pain, anxiety disorders, and urinary incontinence . The scaffold is also of significant interest in other therapeutic areas, serving as a versatile core structure for the synthesis of protein kinase inhibitors targeted for cancer research . The Boc (tert-butoxycarbonyl) protecting group enhances the molecule's stability and allows for straightforward further functionalization at the nitrogen atom, while the hydroxy group provides a handle for additional chemical modifications . With a molecular formula of C14H25NO3 and a molecular weight of 255.35 g/mol, it is characterized by its spirocyclic architecture that contributes to molecular rigidity and 3D complexity, properties highly sought after in modern lead optimization efforts . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-10-4-7-14(15)8-5-11(16)6-9-14/h11,16H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFMCHOMAJNMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

  • Starting Material: 1,4-Dioxaspiro[4.5]decane-8-one
  • Reagents: p-Methylsulfonylmethylisocyanitrile, potassium tert-butoxide
  • Solvent: Mixed solution of ethylene glycol dimethyl ether and ethanol
  • Conditions:
    • Temperature: 0 to 20 °C
    • Stirring: 1 hour at 0 °C, then 3 hours at 20 °C
  • Workup: Extraction with ethyl acetate, washing with brine, drying over sodium sulfate, silica gel column purification
  • Yield: Approximately 74.8%

This step involves nucleophilic substitution to introduce the nitrile group on the spirocyclic framework, setting the stage for further functionalization.

Step 2: Formation of 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile

  • Starting Material: 1,4-Dioxaspiro[4.5]decane-8-carbonitrile (from Step 1)
  • Reagents: 1-Bromo-2-chloroethane, lithium diisopropylamide (LDA)
  • Solvent: Toluene
  • Conditions:
    • Temperature: 0 to 20 °C
    • Reaction time: ~12.5 hours
  • Workup: Quenching with saturated ammonium chloride, extraction with ethyl acetate, concentration, purification by silica gel chromatography
  • Yield: Approximately 50.8%

This step introduces a chloroethyl substituent via alkylation under strong base conditions, enabling subsequent cyclization.

Step 3: Cyclization and Formation of tert-Butyl-1,4-dioxa-10-aza-dispiro[4.2.4^8.2^5]tetradecane-10-carboxylate

  • Starting Material: 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
  • Reagents: Raney nickel catalyst, hydrogen gas, tert-butyl dicarbonyl anhydride
  • Solvent: Methanol
  • Conditions:
    • Hydrogenation: 50 °C, 50 psi H2, 4 hours
    • Subsequent reaction with tert-butyl dicarbonyl anhydride: 50 °C, 2 hours
  • Workup: Filtration, concentration, silica gel purification
  • Yield: Approximately 80%

This step involves catalytic hydrogenation to reduce the nitrile and promote cyclization, followed by protection of the amine with a tert-butyl carbamate group.

Step 4: Deprotection to Yield tert-Butyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate

  • Starting Material: tert-Butyl-1,4-dioxa-10-aza-dispiro compound (from Step 3)
  • Reagents: Pyridinium p-toluenesulfonate (PPTS)
  • Solvent: Mixed solution of acetone and water (or alternatively tetrahydrofuran and water)
  • Conditions:
    • Temperature: 70 °C
    • Reaction time: 15 hours
  • Workup: Removal of acetone, extraction with dichloromethane, drying, filtration, concentration, recrystallization or silica gel purification
  • Yield: 54.8% to 68.2% depending on solvent system

This final step removes protecting groups to reveal the hydroxy functionality at the 8-position of the azaspiro compound.

Summary Table of Preparation Conditions and Yields

Step Reaction Description Solvent(s) Temp (°C) Time Yield (%) Notes
1 Formation of 1,4-dioxaspiro[4.5]decane-8-carbonitrile Ethylene glycol dimethyl ether + ethanol 0 to 20 4 hours 74.8 Base-promoted nucleophilic substitution
2 Alkylation with 1-bromo-2-chloroethane Toluene 0 to 20 12.5 hours 50.8 LDA base used for enolate generation
3 Hydrogenation and tert-butyl carbamate formation Methanol 50 6 hours 80 Raney Ni catalyst, 50 psi H2
4 Deprotection with pyridinium p-toluenesulfonate Acetone + water or THF + water 70 15 hours 54.8-68.2 Acid-catalyzed removal of protecting groups

Additional Research Findings and Notes

  • The starting material 1,4-dioxaspiro[4.5]decane-8-one is inexpensive and commercially available, facilitating large-scale synthesis.
  • The use of potassium tert-butoxide and p-methylsulfonylmethylisocyanitrile in Step 1 is crucial for efficient nitrile introduction.
  • Lithium diisopropylamide (LDA) is employed to generate the enolate intermediate for alkylation in Step 2.
  • Raney nickel hydrogenation in methanol under moderate pressure efficiently reduces nitrile to amine and promotes cyclization.
  • Pyridinium p-toluenesulfonate (PPTS) is a mild acid catalyst used for selective deprotection in Step 4, avoiding harsh conditions that might degrade the spirocyclic core.
  • The overall process balances yield and purity with practical reaction times and conditions suitable for scale-up.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like Dess-Martin periodinane.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Dess-Martin periodinane in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

Chemistry

In the field of chemistry, tert-butyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate serves as a versatile building block for synthesizing more complex molecules. Its spiro structure allows for unique interactions with other chemical entities, making it valuable in the development of novel compounds.

Biology

The compound is employed in biological studies to investigate enzyme interactions and protein binding. Its ability to fit into enzyme active sites makes it a candidate for studying enzyme functions and developing enzyme inhibitors.

Case Study: Enzyme Inhibition
Research has shown that compounds with similar spirocyclic structures can inhibit key enzymes involved in metabolic pathways. For instance, studies have demonstrated that derivatives of this compound can effectively inhibit DNA gyrase and topoisomerase IV, crucial enzymes in bacterial DNA replication.

Medicine

This compound is being explored for its potential use in drug development. Its structural properties suggest that it may act as an effective inhibitor of specific enzymes linked to various diseases, including cancer and bacterial infections.

Case Study: Antibacterial Activity
Research indicates that compounds similar to this compound exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, dual inhibitors targeting DNA gyrase have shown minimal inhibitory concentrations (MICs) below 0.03125 μg/mL against multidrug-resistant strains like Staphylococcus aureus.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into formulations requiring specific molecular interactions.

Mechanism of Action

The mechanism by which tert-Butyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological environment, resulting in the desired outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Ring Size : Smaller spiro systems (e.g., [4.4] in 20k or [2.4] in 20a) often result in lower melting points or liquid states due to reduced molecular rigidity compared to [4.5] systems .
  • Synthetic Yield : Yields for spirocyclic compounds vary widely (69–95%), with larger rings (e.g., [4.5]) generally requiring more optimized conditions .

Reactivity and Functionalization

  • Amino Derivatives: tert-Butyl-cis-8-amino-1-azaspiro[4.5]decane-1-carboxylate is a key intermediate in synthesizing Pan-Ras inhibitors, demonstrating the utility of amino-substituted analogs in drug discovery .
  • Fluoro and Cyano Derivatives: Compounds like tert-Butyl 1-fluoro-8-azaspiro[4.5]decane-8-carboxylate (CAS: 1956364-08-1) and tert-Butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate highlight the role of electronegative groups in tuning reactivity and metabolic stability .

Commercial Availability

  • High-Purity Derivatives : tert-Butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate (CAS: 1211582-76-1) is available at ≥98% purity, priced at ~$8,500/g, reflecting the premium for specialized intermediates .

Research and Application Insights

  • Biological Relevance: Spirocyclic pyrrolidines and piperidines are prevalent in kinase inhibitors and GPCR modulators. For example, tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate derivatives exhibit tunable affinity for Ras protein conformations, a target in oncology .
  • Computational Data : Molecular modeling of analogs (e.g., 20f, 20k) reveals that ring size and substituents critically influence ligand-receptor binding energetics, supporting rational design approaches .

Biological Activity

Tert-butyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate (CAS Number: 2167415-50-9) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

The molecular formula of this compound is C14H25NO3, with a molecular weight of approximately 255.35 g/mol. The compound features a spirocyclic structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC14H25NO3
Molecular Weight255.35 g/mol
CAS Number2167415-50-9
StructureChemical Structure

Neuropharmacological Activity

The spirocyclic structure of this compound may also confer neuropharmacological properties. Compounds with similar frameworks have been studied for their interactions with serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders . Molecular docking studies have shown that these compounds can act as selective agonists at the receptor, potentially influencing neurotransmitter systems.

Synthesis and Evaluation

A study conducted by researchers synthesized various derivatives of spirocyclic compounds, including tert-butyl 8-hydroxy derivatives, and evaluated their biological activities . The results indicated that modifications to the spiro structure could enhance receptor selectivity and potency.

In Vivo Studies

In vivo efficacy studies are critical for assessing the therapeutic potential of new compounds. While specific studies on this compound are sparse, related compounds have demonstrated significant effects in animal models for infections caused by resistant bacterial strains . These findings support the need for further exploration into the pharmacodynamics and pharmacokinetics of this compound.

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